molecular formula C12H12FN B1586677 1-(4-Fluorophenyl)cyclopentanecarbonitrile CAS No. 83706-50-7

1-(4-Fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B1586677
CAS No.: 83706-50-7
M. Wt: 189.23 g/mol
InChI Key: MAGOCEYAQAZRNE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol It is characterized by the presence of a fluorophenyl group attached to a cyclopentanecarbonitrile moiety

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-fluorophenylacetonitrile with 1,4-dibromobutane in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by quenching with water and extraction with an organic solvent . The product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-Fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds such as:

  • 1-(4-Chlorophenyl)cyclopentanecarbonitrile
  • 1-(4-Bromophenyl)cyclopentanecarbonitrile
  • 1-(4-Methylphenyl)cyclopentanecarbonitrile

These compounds share a similar cyclopentanecarbonitrile core but differ in the substituent on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. For example, the fluorine atom in this compound can enhance its lipophilicity and metabolic stability compared to its chloro or bromo analogs .

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGOCEYAQAZRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232570
Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83706-50-7
Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83706-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)cyclopentanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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